8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a phenylprop-2-en-1-yl ether linkage, and a benzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzo[c]chromen-6-one core using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenylprop-2-en-1-yl ether linkage: This step involves the reaction of the methoxy-substituted benzo[c]chromen-6-one with a phenylprop-2-en-1-yl halide (e.g., phenylprop-2-en-1-yl bromide) under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylprop-2-en-1-yl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with receptors: Binding to receptors on the cell surface or within the cell to modulate their activity.
Comparison with Similar Compounds
8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
This compound: A closely related compound with similar structural features.
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: A derivative with a hydroxyl group instead of the phenylprop-2-en-1-yl ether linkage.
6H-benzo[c]chromen-6-one derivatives: A class of compounds with varying substituents on the benzo[c]chromen-6-one core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-methoxy-3-[(E)-3-phenylprop-2-enoxy]benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-25-17-9-11-19-20-12-10-18(15-22(20)27-23(24)21(19)14-17)26-13-5-8-16-6-3-2-4-7-16/h2-12,14-15H,13H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBFCEWGUNMXLD-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC=CC4=CC=CC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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